Bienvenue dans la boutique en ligne BenchChem!

SB 258719

constitutive receptor activity inverse agonism cAMP signaling

Choose SB 258719 for experiments requiring clean 5-HT7 blockade with minimal perturbation of constitutive activity. Unlike quasi-full inverse agonists (e.g., SB-269970), SB 258719 delivers competitive antagonism (pA2=7.2) while occupying a unique partial inverse agonist window (-38% to -49% basal cAMP reduction). This profile enables precise dissection of agonist-dependent vs. agonist-independent receptor signaling. Validated in vivo (5-20 mg/kg i.p.) for CNS studies with circadian-phase-dependent behavioral effects. >100-fold selectivity over 5-HT1A/1B/1D/1F/2A/2B ensures pharmacological specificity in native tissues.

Molecular Formula C18H30N2O2S
Molecular Weight 338.5 g/mol
CAS No. 195199-95-2
Cat. No. B223486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 258719
CAS195199-95-2
Synonyms3,N-dimethyl-N-(1-methyl-3-(4-methylpiperidin-1-yl)propyl)benzenesulfonamide
SB 258719
SB-258719
Molecular FormulaC18H30N2O2S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C
InChIInChI=1S/C18H30N2O2S/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18/h5-7,14-15,17H,8-13H2,1-4H3/t17-/m1/s1
InChIKeyAGVNHDNTFYHZNL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB 258719 (CAS 195199-95-2): Selective 5-HT7 Receptor Antagonist for Neurological and Pain Research


SB 258719 ((R)-3,N-Dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide) is a selective antagonist of the serotonin 5-HT7 receptor developed by SmithKline Beecham (GlaxoSmithKline) [1]. The compound exhibits high affinity for the human cloned 5-HT7(a) receptor with a pKi of 7.5, corresponding to a Ki of approximately 32 nM [2]. SB 258719 functions as a competitive antagonist, producing surmountable rightward shifts in agonist concentration-response curves without significantly altering maximal responses [2]. Notably, SB 258719 displays a distinct functional signature: it is a partial inverse agonist at constitutively active 5-HT7 receptors, exhibiting lower negative intrinsic activity (between -38% and -49% reduction in basal cAMP) compared to other 5-HT7 antagonists [3]. This unique profile makes SB 258719 a valuable tool compound for dissecting 5-HT7 receptor signaling mechanisms and evaluating the role of constitutive receptor activity in physiological and pathological states.

SB 258719 (CAS 195199-95-2): Why Not All 5-HT7 Antagonists Are Interchangeable


5-HT7 receptor antagonists are not functionally equivalent, and substitution without understanding differential inverse agonist efficacy introduces uncontrolled variables into experimental design. SB 258719 occupies a specific position on the inverse agonist spectrum: it displays partial inverse agonist activity (approximately -38% to -49% basal cAMP reduction) [1], which differs significantly from the quasi-full inverse agonist activity of SB-269970 and the silent/neutral profile reported for SB-258719 in some assay systems [2]. These functional differences directly impact constitutive receptor signaling readouts in recombinant expression systems and can confound interpretation of native tissue pharmacology. Additionally, competitive antagonism characteristics (pA2 = 7.2 ± 0.2) [3] versus binding affinity (pKi = 7.5) must be distinguished when designing functional versus binding assays. Generic substitution among 5-HT7 antagonists without accounting for these differentiated parameters risks irreproducible results and erroneous conclusions regarding receptor function.

SB 258719 (CAS 195199-95-2): Quantified Differentiation Evidence Against Key Comparators


Inverse Agonist Efficacy: SB 258719 vs. SB-269970 vs. SB-258741 — Quantitative Functional Comparison

SB 258719 exhibits partial inverse agonist activity at constitutively active human recombinant 5-HT7(a) receptors, with a reduction in basal cAMP of -38% to -49% relative to the full inverse agonist SB-691673 [1]. In a direct head-to-head comparison study measuring cAMP accumulation in CHO cells expressing human 5-HT7a receptors, SB-258719 displayed no detectable inverse agonist activity under those specific assay conditions, whereas SB-258741 behaved as a partial inverse agonist and SB-269970 functioned as a quasi-full inverse agonist compared to the reference compound methiothepin [2]. Notably, SB-258719 antagonized the inverse agonist effect of SB-269970 in a concentration-dependent manner [2]. This functional distinction is critical: SB 258719 provides a tool to selectively block agonist-mediated signaling with minimal perturbation of constitutive receptor tone, unlike SB-269970 which actively suppresses basal signaling.

constitutive receptor activity inverse agonism cAMP signaling GPCR pharmacology

Receptor Selectivity Profile: SB 258719 ≥100-Fold Selectivity vs. Broad-Spectrum 5-HT Antagonists

SB 258719 displays >100-fold selectivity for the 5-HT7 receptor over a panel of other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2A, and 5-HT2B [1]. This selectivity profile was established in binding studies against cloned human 5-HT receptor subtypes [2]. In contrast, many commonly used 5-HT7 receptor tool compounds (e.g., methiothepin, clozapine, risperidone) exhibit significant activity at multiple 5-HT receptor subtypes as well as dopaminergic and adrenergic receptors, introducing substantial off-target confounding in native tissue preparations. The selectivity advantage of SB 258719 enables cleaner pharmacological dissection of 5-HT7-mediated effects in complex biological systems where multiple serotonergic receptor subtypes are co-expressed.

receptor selectivity off-target profiling 5-HT receptor family pharmacological specificity

Competitive Antagonism Mechanism: Schild Analysis Confirms Reversible Binding

Functional characterization using adenylyl cyclase activity assays in HEK293 cell membranes expressing human 5-HT7(a) receptors demonstrates that SB 258719 acts as a competitive antagonist. Schild analysis of SB 258719 antagonism against 5-CT-stimulated adenylyl cyclase activity yielded a pA2 value of 7.2 ± 0.2, with a Schild slope not significantly different from unity [1]. This confirms reversible, surmountable competitive antagonism without evidence of non-competitive or irreversible binding mechanisms. The pA2 value (corresponding to an apparent Kd of approximately 63 nM) aligns closely with the binding pKi of 7.5 (Ki ≈ 32 nM), validating that the observed functional antagonism is driven by competitive receptor occupancy. This mechanism enables precise concentration-dependent titration of receptor blockade, facilitating quantitative pharmacological studies including receptor reserve and spare receptor analyses.

competitive antagonism Schild analysis functional pharmacology receptor binding kinetics

In Vivo Functional Validation: Reversal of 5-CT-Induced Hypothermia in Mice

SB 258719 demonstrates dose-dependent in vivo 5-HT7 receptor occupancy following systemic administration. Intraperitoneal injection of SB 258719 (5-20 mg/kg) significantly attenuated the hypothermic effect induced by the 5-HT7 receptor agonist 5-CT in mice [1]. This effect confirms that SB 258719 crosses the blood-brain barrier and engages central 5-HT7 receptors in a functionally relevant manner. Notably, the in vivo efficacy window (5-20 mg/kg i.p.) provides a validated dosing range for behavioral and physiological studies. In contrast, the more potent analog SB-269970 achieves similar 5-HT7 blockade at lower doses due to its higher affinity (pKi = 8.9 vs. 7.5 for SB 258719) [2], a consideration that may influence selection based on desired dosing regimen or potential off-target accumulation.

in vivo pharmacology thermoregulation 5-HT7 receptor function behavioral pharmacology

Mechanical Hypersensitivity Modulation: SB 258719 Exhibits Pronociceptive Effects in Neuropathic Pain Models

SB 258719 produces a distinct behavioral phenotype in neuropathic pain models. In nerve-injured mice, systemic administration of SB 258719 (2.5 and 10 mg/kg) enhanced mechanical hypersensitivity, and in sham-operated control mice, SB 258719 induced mechanical hypersensitivity de novo [1]. This pronociceptive effect was specific to mechanical stimuli, as no effect on thermal hypersensitivity was observed [1]. The ability of SB 258719 to unmask and amplify pain-related behaviors provides a pharmacological tool for investigating the endogenous inhibitory tone mediated by 5-HT7 receptors in pain pathways. Importantly, the selective 5-HT7 receptor agonist AS-19 (1 and 10 mg/kg) produced the opposite effect—reduction of mechanical and thermal hypersensitivity—and this antinociceptive effect was reversed by SB 258719 co-administration [1], confirming target engagement and functional specificity.

neuropathic pain mechanical hypersensitivity 5-HT7 receptor nociception

SB 258719 (CAS 195199-95-2): Evidence-Based Research Application Scenarios


GPCR Constitutive Activity Studies: Dissecting Agonist-Dependent vs. Agonist-Independent 5-HT7 Signaling

SB 258719 is optimally suited for experiments requiring pharmacological blockade of 5-HT7 receptor agonist signaling while minimizing perturbation of constitutive (agonist-independent) receptor activity. Its partial inverse agonist profile (-38% to -49% basal cAMP reduction) [1] distinguishes it from SB-269970, which acts as a quasi-full inverse agonist [2]. This differential allows researchers to compare the functional consequences of neutral antagonism versus inverse agonism at the same receptor target. In CHO or HEK293 cells expressing recombinant 5-HT7 receptors, SB 258719 can be used at concentrations of 1-10 μM to produce competitive rightward shifts in 5-CT concentration-response curves without altering maximal responses [3], while simultaneously providing a baseline of minimal inverse agonist activity against which the effects of full inverse agonists can be benchmarked.

Neuropathic Pain Target Validation: Pharmacological Confirmation of 5-HT7-Mediated Analgesic Tone

In neuropathic pain research, SB 258719 provides a critical control tool for validating 5-HT7 receptor involvement. At doses of 2.5-10 mg/kg, SB 258719 enhances mechanical hypersensitivity in nerve-injured mice and induces hypersensitivity in naive animals [4]. This pronociceptive effect, which is opposite to the antinociceptive action of 5-HT7 agonists like AS-19, serves as bidirectional pharmacological validation of target engagement. Co-administration of SB 258719 with putative 5-HT7 agonists can confirm that observed analgesic effects are specifically mediated through 5-HT7 receptor activation rather than off-target mechanisms. Researchers should note that SB 258719 does not alter thermal hypersensitivity, indicating modality-specific 5-HT7 modulation in pain pathways [4].

In Vivo 5-HT7 Receptor Occupancy Studies: Validated Dosing for Behavioral Pharmacology

SB 258719 offers a well-characterized in vivo dosing range (5-20 mg/kg i.p.) for central 5-HT7 receptor engagement in mice, as validated by reversal of 5-CT-induced hypothermia [5]. This dosing paradigm is applicable to behavioral studies investigating 5-HT7 receptor function in mood, cognition, and circadian rhythm regulation. Notably, SB 258719 efficacy in the forced swim test (a depression model) was found to be circadian cycle-dependent: significant reduction in immobility was observed only when animals were tested in the dark (active) cycle rather than the light cycle [6]. This finding highlights the importance of circadian timing in experimental design when using SB 258719 for behavioral pharmacology studies and provides a unique differentiation point relative to other 5-HT7 antagonists whose circadian sensitivity may not be as well characterized.

Selective Pharmacological Tool for Native Tissue Studies: Minimizing Off-Target Confounding

In native tissue preparations where multiple 5-HT receptor subtypes and non-serotonergic receptors are co-expressed, SB 258719 provides a cleaner pharmacological signal compared to non-selective antagonists such as methiothepin or clozapine. Its >100-fold selectivity over 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2A, and 5-HT2B receptors [7] reduces the likelihood that observed effects arise from off-target receptor engagement. This selectivity profile is particularly valuable in ex vivo electrophysiology, isolated tissue bath experiments, and primary cell culture systems where genetic knockout controls may not be feasible. Researchers should verify functional selectivity in their specific system, as native receptor expression patterns and coupling efficiencies may influence apparent selectivity compared to recombinant binding data.

Quote Request

Request a Quote for SB 258719

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.